molecular formula C22H28ClN3O4S B4626511 N-(5-chloro-2-methoxyphenyl)-4-(2,3,4-trimethoxybenzyl)-1-piperazinecarbothioamide

N-(5-chloro-2-methoxyphenyl)-4-(2,3,4-trimethoxybenzyl)-1-piperazinecarbothioamide

Cat. No. B4626511
M. Wt: 466.0 g/mol
InChI Key: NFOSXTGRDCSZIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process involves multiple steps, including the preparation of key intermediates and the final assembly of the molecule. Techniques such as O-demethylation, N-dealkylation, and hydroxylation are crucial for modifying specific functional groups to achieve the desired structure. For instance, the metabolites of related compounds have been synthesized and identified through methods such as thin-layer chromatography and mass spectrometry, highlighting the biotransformation pathways in model organisms (Kawashima, Satomi, & Awata, 1991).

Molecular Structure Analysis

Structural analysis of the compound involves various spectroscopic techniques, including NMR and MS spectroscopy, to elucidate its molecular configuration. Single crystal X-ray diffraction methods have been employed for precise structural characterization, providing insights into the compound's three-dimensional arrangement and intermolecular interactions, which are pivotal for understanding its reactivity and properties (Zhang, Wen, Tang, & Li, 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its reactivity profile. The presence of functional groups such as the piperazine ring and methoxy substituents influence its chemical behavior, including its participation in substitution reactions, which are fundamental for further derivatization and application in synthesis pathways. Research on similar molecules has demonstrated their involvement in cyclization reactions and their antimicrobial activity, underscoring the versatility of this compound class (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are essential for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly by the arrangement of functional groups and the overall molecular geometry, which affect interactions with solvents and other molecules.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards various reagents are critical for the compound's application in chemical synthesis and potential biological activity. The structure-affinity relationship studies on derivatives of related compounds provide insights into how structural modifications influence biological receptor affinity and selectivity, emphasizing the importance of chemical properties in the design of molecules with specific functions (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Scientific Research Applications

Metabolite Analysis

  • Study of Metabolites in Animal Models : Research has been conducted on similar compounds to understand their metabolites in animals, such as rats. This involves analyzing changes in the compound after administration, which can reveal insights into its metabolic pathways (Kawashima et al., 1991).

Pharmacological Properties

  • Cardiotropic Activity Assessment : Compounds with structural similarities have been synthesized and evaluated for their cardiotropic activity, which indicates potential applications in cardiovascular diseases (Mokrov et al., 2019).
  • Antimicrobial Activities : New derivatives have been synthesized and tested for their antimicrobial properties, suggesting potential applications in treating infections (Bektaş et al., 2010).

Neuropharmacology

  • Serotonergic Neurotransmission Study : Similar compounds have been used in studying serotonergic neurotransmission, which is crucial for understanding various psychiatric and neurological disorders (Plenevaux et al., 2000).

Anti-Viral Research

  • HIV-1 Reverse Transcriptase Inhibition : Analogous compounds have been evaluated for their efficacy in inhibiting HIV-1 reverse transcriptase, suggesting potential applications in HIV treatment (Romero et al., 1994).

Chemical Synthesis and Modification

  • Synthesis of Novel Compounds : Research includes the synthesis of novel derivatives for various pharmacological and chemical applications, such as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Radioligand Development for PET Imaging

  • Development of Radioligands : Similar compounds have been developed as radioligands for positron emission tomography (PET) imaging, useful in neurological research (Plenevaux et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O4S/c1-27-18-8-6-16(23)13-17(18)24-22(31)26-11-9-25(10-12-26)14-15-5-7-19(28-2)21(30-4)20(15)29-3/h5-8,13H,9-12,14H2,1-4H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOSXTGRDCSZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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